molecular formula C14H14N4O2 B11687990 2-(5-oxo-1,2-dihydropyrazol-3-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

2-(5-oxo-1,2-dihydropyrazol-3-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

Cat. No.: B11687990
M. Wt: 270.29 g/mol
InChI Key: FYVVJTZSEOXUIW-DUEVJXGLSA-N
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Description

2-(5-HYDROXY-1H-PYRAZOL-3-YL)-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a pyrazole ring substituted with a hydroxy group and an acetohydrazide moiety linked to a phenylprop-2-en-1-ylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-HYDROXY-1H-PYRAZOL-3-YL)-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Hydroxy Substitution: The hydroxy group is introduced via electrophilic substitution, often using hydroxylating agents such as hydrogen peroxide or sodium hydroxide.

    Acetohydrazide Formation: The acetohydrazide moiety is formed by reacting acetic acid hydrazide with the pyrazole derivative.

    Condensation with Phenylprop-2-en-1-al: The final step involves the condensation of the acetohydrazide with phenylprop-2-en-1-al under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The phenylprop-2-en-1-ylidene moiety can be reduced to a phenylpropyl group.

    Substitution: The pyrazole ring can undergo various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a fully saturated phenylpropyl derivative.

    Substitution: Formation of halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

2-(5-HYDROXY-1H-PYRAZOL-3-YL)-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic and optical properties.

    Biological Research: It is used as a probe to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-HYDROXY-1H-PYRAZOL-3-YL)-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-HYDROXY-1H-PYRAZOL-3-YL)-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxy and acetohydrazide moieties provide versatile sites for further chemical modifications, enhancing its applicability in various fields.

Properties

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

2-(5-oxo-1,2-dihydropyrazol-3-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C14H14N4O2/c19-13(9-12-10-14(20)18-16-12)17-15-8-4-7-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,17,19)(H2,16,18,20)/b7-4+,15-8+

InChI Key

FYVVJTZSEOXUIW-DUEVJXGLSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)CC2=CC(=O)NN2

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)CC2=CC(=O)NN2

Origin of Product

United States

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